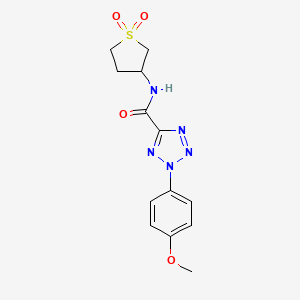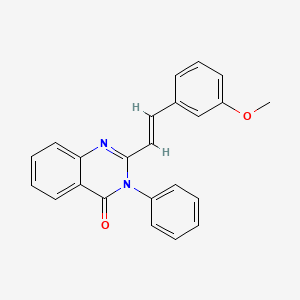
2-(3-methoxystyryl)-3-phenyl-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxystyryl)-3-phenyl-4(3H)-quinazolinone is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinazolinone core, which is a fused bicyclic system containing a benzene ring and a pyrimidine ring, with a methoxystyryl and phenyl substituent. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxystyryl)-3-phenyl-4(3H)-quinazolinone typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with an appropriate aniline derivative to form the corresponding Schiff base. This intermediate is then cyclized under acidic or basic conditions to yield the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the laboratory-scale synthesis to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxystyryl)-3-phenyl-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(3-methoxystyryl)-3-phenyl-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Hydroxy-3-methoxystyryl)-1-methylquinolinium 2,4,6-trimethylbenzenesulfonate: This compound shares a similar styryl group but differs in the quinolinium core and the presence of a sulfonate group.
4-Hydroxy-3-methoxybenzaldehyde nicotinamide: This compound has a similar methoxy and hydroxy substitution pattern but features a benzaldehyde and nicotinamide structure.
Uniqueness
2-(3-Methoxystyryl)-3-phenyl-4(3H)-quinazolinone is unique due to its specific combination of a quinazolinone core with methoxystyryl and phenyl substituents. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[(E)-2-(3-methoxyphenyl)ethenyl]-3-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c1-27-19-11-7-8-17(16-19)14-15-22-24-21-13-6-5-12-20(21)23(26)25(22)18-9-3-2-4-10-18/h2-16H,1H3/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXVIXZBBCNFTE-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3,4-dimethoxyphenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide](/img/structure/B2684475.png)
![4-(2H-1,2,3-triazol-2-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine](/img/structure/B2684476.png)
![3-benzyl-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2684477.png)
![Methyl (E)-4-[[1-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-pyridin-2-ylethyl]amino]-4-oxobut-2-enoate](/img/structure/B2684480.png)
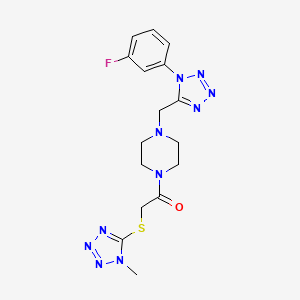
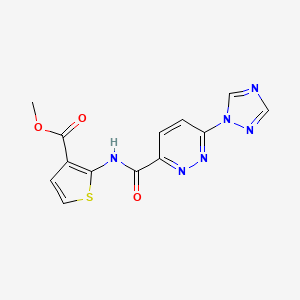
![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2684483.png)
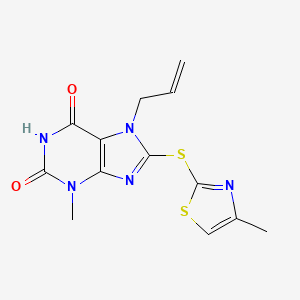
![2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE](/img/structure/B2684488.png)
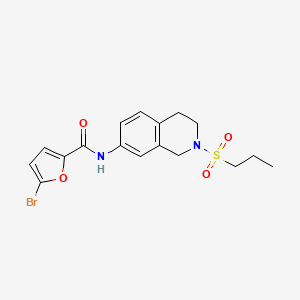
amine hydrochloride](/img/structure/B2684491.png)
![(Z)-methoxy({6-[(4-methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine](/img/structure/B2684493.png)
![[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2684495.png)
